![molecular formula C13H15ClN2O2 B1607842 (R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049728-17-7](/img/structure/B1607842.png)
(R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as CBP, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrrolidine carboxylic acids and is widely used in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization Techniques
Optically Pure Compounds Synthesis : The research by Ruano, Alemán, and Cid (2006) discusses a method for preparing optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine. This method involves the reaction of oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, followed by elimination of the sulfinyl groups, indicating the importance of stereochemistry in synthesis processes (Ruano, Alemán, & Cid, 2006).
Rhodium N-heterocyclic Carbene Complexes : Di Giuseppe et al. (2012) explored the use of Rh-N-heterocyclic carbene compounds as catalysts for alkyne hydrothiolation, showcasing the versatility of metal-organic frameworks in facilitating chemical reactions and potentially aiding in the synthesis of complex molecules like "(R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" (Di Giuseppe et al., 2012).
Application in Metal-Organic Frameworks
- Metal-Organic Framework Structures : Ghosh and Bharadwaj (2004) detailed the formation of three-dimensional network structures using pyridine-2,6-dicarboxylic acid with lanthanides, demonstrating the application of coordination chemistry in constructing metal-organic frameworks (MOFs), which are critical in catalysis, separation, and storage applications (Ghosh & Bharadwaj, 2004).
Ligand Synthesis and Reactivity
- Ligand-controlled Regioselectivity : The study by Di Giuseppe and colleagues highlights the impact of ligand structure on the regioselectivity of chemical reactions, a principle that could be relevant in the synthesis and functionalization of pyrrolidine derivatives (Di Giuseppe et al., 2012).
Drug Design and Molecular Interaction
- Stereospecific Recognition by Plasma Proteins : Kurono et al. (2006) investigated the interaction of AS-3201, an aldose reductase inhibitor, with plasma proteins, highlighting the importance of stereospecific interactions in drug design and the pharmacokinetic profile of therapeutic compounds. This research emphasizes the role of stereochemistry and protein-binding in drug efficacy and metabolism, which could be relevant to the development of new drugs based on "(R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" (Kurono et al., 2006).
properties
IUPAC Name |
(2R)-2-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-9-11-4-1-3-10(7-11)8-13(12(16)17)5-2-6-15-13;/h1,3-4,7,15H,2,5-6,8H2,(H,16,17);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPAHCXVZQENAT-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)C#N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=CC=C2)C#N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375983 | |
Record name | (R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049728-17-7 | |
Record name | (R)-2-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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